5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 676994-64-2
VCID: VC2266664
InChI: InChI=1S/C8H10N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-2,9H,3-5H2,(H,10,11)
SMILES: C1CNCC2=C1NC(=O)C=C2
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

CAS No.: 676994-64-2

Cat. No.: VC2266664

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one - 676994-64-2

Specification

CAS No. 676994-64-2
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name 5,6,7,8-tetrahydro-1H-1,6-naphthyridin-2-one
Standard InChI InChI=1S/C8H10N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-2,9H,3-5H2,(H,10,11)
Standard InChI Key JCJJNHQIUYSATB-UHFFFAOYSA-N
SMILES C1CNCC2=C1NC(=O)C=C2
Canonical SMILES C1CNCC2=C1NC(=O)C=C2

Introduction

Structural Characteristics

Basic Structure

5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one belongs to the naphthyridine class of compounds, which are diazanaphthalenes containing two pyridine rings with nitrogen atoms at positions 1 and 6 . The "tetrahydro" designation specifically indicates saturation of the C5-C6-C7-C8 portion of the second ring, while the 2(1H)-one designation indicates a carbonyl group at position 2 and a hydrogen at position 1 (N1). This creates a compound with a partially saturated bicyclic system that combines features of both aromatic and aliphatic structures.

Substitution Patterns

The 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one scaffold allows for various substitution patterns that can significantly affect the compound's properties and biological activities. Based on the broader class of 1,6-naphthyridin-2(1H)-ones, several key positions can be modified:

N1 Position: The nitrogen at position 1 can either remain unsubstituted (R₁ = H) or be substituted with various groups. Analysis of related structures indicates that compounds with a C5-C6 single bond (like our tetrahydro derivative) are often left unsubstituted at N1 (51.86% of described structures), while those with a C5-C6 double bond typically bear substituents at this position .

C8 Position: For 1,6-naphthyridin-2(1H)-ones with C3-C4 single bonds, approximately 92.65% bear no substituent at position C8 (R₈ = H) . This trend likely extends to the tetrahydro derivatives as well.

Molecular Structure Comparison

Table 1: Structural Comparison of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one with Related Compounds

CompoundRing SaturationN1 SubstitutionC8 SubstitutionMolecular Weight
5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-oneSaturated C5-C8Typically HTypically HCalculated based on C₈H₁₀N₂O
1,6-Naphthyridin-2(1H)-oneUnsaturatedOften substitutedVariableHigher than tetrahydro derivative
5,6,7,8-Tetrahydro-1,6-naphthyridineSaturated C5-C8N/AN/A134.18 g/mol (as free base)

Synthetic Approaches

Traditional Synthetic Routes

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one can be approached through several established methods for creating the naphthyridine core structure. The most common strategies involve either construction from a preformed pyridine or from a preformed pyridone . These approaches typically require multiple steps, including ring formation reactions, selective reductions, and functional group manipulations.

One traditional approach involves the use of 4-aminopyridine derivatives as starting materials. For instance, 4-aminonicotinonitrile can be condensed with diethyl malonate in the presence of a base like sodium ethoxide to form the corresponding bicyclic system . This approach creates the 1,6-naphthyridin-2(1H)-one core, which can then be selectively reduced to achieve the tetrahydro derivative.

Modern One-Pot Methods

Modern synthetic approaches have focused on developing more efficient, one-pot methods for the synthesis of naphthyridine compounds. One notable method utilizes key intermediates such as hydrazino compounds to synthesize new ring systems including tetrahydropyrimido[4,3-b] naphthyridines . These methods often involve the sequential addition of reagents without isolating intermediates, leading to more streamlined synthetic protocols.

For example, chloro compounds can undergo nucleophilic displacement reactions with hydrazine hydrate to afford hydrazino derivatives, which serve as versatile intermediates for further transformations . These approaches significantly reduce the number of isolation and purification steps required, making them attractive for larger-scale synthesis efforts.

Asymmetric Synthesis

Recent advances in asymmetric synthesis have enabled the development of enantioselective approaches to tetrahydronaphthyridine scaffolds. A notable example is the asymmetric synthesis developed for TAK-828F, which features a tetrahydronaphthyridine core structure. This synthesis includes key steps such as:

  • A Heck-type vinylation of chloropyridine using ethylene gas

  • Formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia

  • Ruthenium-catalyzed enantioselective transfer hydrogenation

This represents one of the first examples of enantioselective synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine compounds and provides a methodology potentially adaptable to our target compound. The approach is particularly valuable as it avoids chromatography or distillation purification processes, making it suitable for large-scale manufacturing .

Physicochemical Properties

General Properties

While specific data for 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one is limited in the available search results, we can infer some properties from related compounds. The parent compound 5,6,7,8-Tetrahydro-1,6-naphthyridine has a molecular weight of 134.18 g/mol as a free base , and the addition of the carbonyl group would increase this value.

The compound likely exhibits moderate solubility in polar organic solvents due to the presence of both the lactam functionality and the basic nitrogen at position 6. The N-H of the lactam provides a hydrogen bond donor site, while the carbonyl oxygen and the nitrogen at position 6 serve as hydrogen bond acceptors, potentially enhancing solubility in protic solvents.

Spectroscopic Characteristics

Based on structures of similar compounds, 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one would likely show characteristic spectroscopic features:

NMR Spectroscopy: The proton NMR spectrum would typically show signals for the saturated CH₂ groups in the tetrahydro portion (approximately 1.5-3.5 ppm), aromatic protons in the pyridone ring (7.0-8.5 ppm), and potentially an N-H signal (depending on solvent, typically 9-11 ppm).

IR Spectroscopy: Characteristic absorption bands would include the C=O stretch of the lactam (typically 1650-1700 cm⁻¹), C=N stretching of the pyridine ring, and N-H stretching (if unsubstituted at N1).

Biological Activity and Applications

Structure-Activity Relationships

The substitution pattern on the 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one scaffold can significantly impact the biological activity. Based on related compounds, several structure-activity relationships can be inferred:

Table 2: Impact of Substitution Patterns on Potential Biological Activities

PositionCommon SubstituentsPotential Impact on Activity
N1H, Alkyl, ArylSubstitution may affect binding to biological targets and solubility
C3H, Alkyl, Functional groupsMay influence electronic properties of the carbonyl group
C4H, Amino, AlkylCritical for interaction with biological receptors
C7H, AlkylMay affect conformation and receptor binding
C8H, Carbon substituentsCan provide additional binding points with targets

Synthetic Derivatives and Modifications

Key Derivatives

Several derivatives of the basic 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one scaffold have been explored to enhance specific properties or biological activities. These include:

  • N1-substituted derivatives: Introduction of alkyl or aryl groups at the N1 position can modulate the compound's lipophilicity and binding properties.

  • C8-substituted derivatives: While less common (only about 7% of related structures bear carbon substituents at this position), introducing groups at C8 can provide additional points for interaction with biological targets .

  • Fused ring systems: The basic scaffold can be further elaborated by fusing additional rings, as exemplified by pyrimidothieno[2,3-b] naphthyridine derivatives .

Functionalization Strategies

Various functionalization strategies have been developed for naphthyridine systems that could be applied to 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one:

  • N1 Functionalization: Alkylation or arylation can be achieved using appropriate alkyl halides or aryl halides under basic conditions.

  • C4 Modifications: Position C4 can be functionalized through directed metallation or through the use of appropriately substituted starting materials in the initial cyclization.

  • Introduction of Nitrile Groups: Protocols have been developed to introduce nitrile groups at certain positions, which can serve as versatile handles for further derivatization .

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